molecular formula C23H22ClF2N3O5 B11516546 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-{4-[chloro(difluoro)methoxy]phenyl}pyrrolidine-2,5-dione

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-{4-[chloro(difluoro)methoxy]phenyl}pyrrolidine-2,5-dione

Cat. No.: B11516546
M. Wt: 493.9 g/mol
InChI Key: KSQVUCKITVDNJT-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-{4-[chloro(difluoro)methoxy]phenyl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxole moiety, a piperazine ring, and a pyrrolidine-2,5-dione core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-{4-[chloro(difluoro)methoxy]phenyl}pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is often introduced via a nucleophilic substitution reaction involving a suitable amine precursor.

    Pyrrolidine-2,5-dione Core Synthesis: This core structure can be synthesized through a cyclization reaction involving a diketone and an amine.

    Final Coupling: The final step involves coupling the benzodioxole-piperazine intermediate with the pyrrolidine-2,5-dione derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially forming alcohol derivatives.

    Substitution: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for binding studies.

Medicine

The compound’s potential pharmacological properties make it a subject of interest in medicinal chemistry. It could be investigated for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-{4-[chloro(difluoro)methoxy]phenyl}pyrrolidine-2,5-dione would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π interactions, while the piperazine ring might engage in hydrogen bonding or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)-2,5-pyrrolidinedione: Similar structure but with a different phenyl substitution.

    3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Features a nitrile group instead of the pyrrolidine-2,5-dione core.

Uniqueness

The unique combination of the benzodioxole, piperazine, and pyrrolidine-2,5-dione moieties in 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-{4-[chloro(difluoro)methoxy]phenyl}pyrrolidine-2,5-dione provides it with distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H22ClF2N3O5

Molecular Weight

493.9 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-[chloro(difluoro)methoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H22ClF2N3O5/c24-23(25,26)34-17-4-2-16(3-5-17)29-21(30)12-18(22(29)31)28-9-7-27(8-10-28)13-15-1-6-19-20(11-15)33-14-32-19/h1-6,11,18H,7-10,12-14H2

InChI Key

KSQVUCKITVDNJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC(F)(F)Cl

Origin of Product

United States

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